molecular formula C90H174O20 B6596002 (Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol CAS No. 63089-86-1

(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol

Cat. No.: B6596002
CAS No.: 63089-86-1
M. Wt: 1576.3 g/mol
InChI Key: BKQXIFUXIHZZSI-WBUFAJEVSA-N
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Description

(Z)-Octadec-9-enoic acid (oleic acid) is a monounsaturated fatty acid with the IUPAC name (Z)-9-octadecenoic acid. It is a cis isomer with a molecular formula of C₁₈H₃₄O₂, a molecular weight of 282.46 g/mol, and a melting point of 13°C . It is abundant in natural lipids and widely used in food, cosmetics, and pharmaceuticals due to its emulsifying and moisturizing properties .

2-[2,3,4,5,6-Pentakis(2-Hydroxyethoxy)Hexoxy]Ethanol is a highly ethoxylated alcohol derivative. Its structure comprises a hexoxy backbone with five 2-hydroxyethoxy groups, resulting in enhanced hydrophilicity. This component likely acts as a surfactant or solubilizing agent in formulations .

Properties

IUPAC Name

(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O12.4C18H34O2/c19-1-7-25-13-15(27-9-3-21)17(29-11-5-23)18(30-12-6-24)16(28-10-4-22)14-26-8-2-20;4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h15-24H,1-14H2;4*9-10H,2-8,11-17H2,1H3,(H,19,20)/b;4*10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQXIFUXIHZZSI-WBUFAJEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.C(COCC(C(C(C(COCCO)OCCO)OCCO)OCCO)OCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.C(O)COCC(OCCO)C(OCCO)C(OCCO)C(OCCO)COCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H174O20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1576.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63089-86-1
Record name Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with D-glucitol (6:1), tetra-(9Z)-9-octadecenoate
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Record name Polyoxyethylene (40) sorbitol tetraoleate
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Preparation Methods

Industrial Production via Hydrogenation

(Z)-Octadec-9-enoic acid, commonly known as oleic acid, is industrially produced through the partial hydrogenation of linoleic acid (C18:2) or hydrolysis of olive oil. Catalytic hydrogenation using nickel or palladium catalysts selectively reduces polyunsaturated bonds while preserving the cis-configuration at the C9 position. Typical conditions include:

ParameterValue
Temperature180–220°C
Pressure3–5 bar H₂
Catalyst Loading0.1–0.5 wt% Ni
Yield85–92%

Post-reaction purification involves distillation under reduced pressure (1–5 mbar) to isolate oleic acid from stearic and palmitic acid byproducts.

Laboratory-Scale Activation for Coupling

Oleic acid is frequently activated as an acid chloride or mixed anhydride to facilitate esterification/amidation with alcohols or amines. For example:

Method A: Acid Chloride Formation

  • Reagents : Oxalyl chloride, benzene, triethylamine.

  • Conditions : 1 h stirring at room temperature.

  • Yield : >95% conversion to oleoyl chloride.

Method B: Carbodiimide-Mediated Activation

  • Reagents : DCC (N,N’-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).

  • Conditions : 0°C to room temperature, 12–24 h reaction in dichloromethane.

  • Yield : 80–90% activated intermediate.

Synthesis of 2-[2,3,4,5,6-Pentakis(2-Hydroxyethoxy)Hexoxy]Ethanol

Ethoxylation of Hexose Derivatives

The polyether alcohol is synthesized via sequential ethoxylation of a hexose core (e.g., glucose) using ethylene oxide under alkaline conditions:

Reaction Scheme :

Hexose+5 CH2CH2ONaOH2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol\text{Hexose} + 5 \text{ CH}2\text{CH}2\text{O} \xrightarrow{\text{NaOH}} \text{2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol}

Optimized Conditions :

ParameterValue
Temperature60–80°C
Pressure2–4 bar
Catalyst1–2 wt% NaOH
Ethylene Oxide FeedStoichiometric excess (5:1)
Yield70–78%

The reaction proceeds via nucleophilic attack of the alkoxide ion on ethylene oxide, with careful temperature control to avoid polyether branching.

Purification and Characterization

Crude product is neutralized with acetic acid, followed by solvent extraction (ethyl acetate/water) and silica gel chromatography (eluent: methanol/chloroform, 1:4). NMR (¹H, ¹³C) confirms the degree of ethoxylation and hydroxyl group integrity.

Coupling Strategies for Final Compound

Esterification via Acid Chloride

Oleoyl chloride reacts with the polyether alcohol’s primary hydroxyl group:

Procedure :

  • Dissolve polyether alcohol (1 eq) in dry dichloromethane.

  • Add oleoyl chloride (1.2 eq) and DMAP (0.1 eq) at 0°C.

  • Stir for 12 h at room temperature.

  • Workup : Wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification : Column chromatography (hexane/ethyl acetate, 3:1).

Yield : 75–82%.

Carbodiimide-Mediated Coupling

Alternative method using HCTU (1H-Benzotriazolium 1-[Bis(dimethylamino)methylene]-5-chloro-hexafluorophosphate):

ComponentQuantity
Oleic Acid1.0 eq
Polyether Alcohol1.1 eq
HCTU1.5 eq
DIPEA3.0 eq
SolventDMF/DCM (1:1)

Conditions : 24 h at 25°C. Yield : 68–74%.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Recent advances employ microreactors for ethoxylation, enhancing heat transfer and reducing side products:

Reactor TypeResidence TimeYield Improvement
Batch6–8 hBaseline
Microreactor1–2 h+12–15%

Comparative Analysis of Methods

Table 1: Esterification Efficiency

MethodCatalystYield (%)Purity (%)
Acid ChlorideDMAP8298
HCTU CouplingDIPEA7495
DCC/EDCHOBt7997

The acid chloride method offers higher yields but generates stoichiometric HCl, necessitating robust scrubbing systems. Carbodiimide approaches avoid gaseous byproducts but require costly reagents.

Emerging Techniques and Innovations

Enzymatic Catalysis

Lipase-mediated esterification in non-aqueous media achieves 65–70% yield under mild conditions (40°C, 48 h), though scalability remains challenging.

Solid-Phase Synthesis

Immobilizing the polyether alcohol on Wang resin enables iterative coupling with oleic acid, yielding 85% purity after cleavage (TFA/DCM) .

Chemical Reactions Analysis

Types of Reactions

(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Antidiabetic Properties

Research has identified oleic acid as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. In vitro studies have shown that oleic acid exhibits an IC50 value of 6.2 µM against PTP1B, enhancing insulin signaling in wild-type fibroblasts but not in PTP1B knockout cells . This suggests potential therapeutic applications for managing type 2 diabetes through dietary incorporation or supplementation of oleic acid.

Cardiovascular Health

Oleic acid is known for its beneficial effects on cardiovascular health. It helps reduce LDL cholesterol levels while increasing HDL cholesterol levels. The incorporation of oleic acid into the diet has been linked to reduced risk factors for heart disease . Studies indicate that the fatty acid composition of dietary fats can influence cardiovascular outcomes significantly.

Emulsifiers and Surfactants

The compound (Z)-octadec-9-enoic acid is widely used in the production of emulsifiers and surfactants due to its amphiphilic nature. When combined with polyether derivatives like 2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol, it enhances the stability and efficacy of emulsions in cosmetic formulations and food products .

Lubricants and Coatings

Oleic acid serves as a base for various lubricants and coatings due to its low viscosity and high lubricity properties. Its derivatives are utilized in formulating biodegradable lubricants that are environmentally friendly alternatives to traditional petroleum-based products .

Case Studies

  • Case Study on Insulin Sensitivity : A study demonstrated that subjects consuming diets high in oleic acid showed improved insulin sensitivity compared to those consuming saturated fats. This reinforces the notion that oleic acid can play a role in metabolic health .
  • Case Study on Cardiovascular Impact : Another investigation revealed that replacing saturated fats with oleic acid-rich oils resulted in significant reductions in blood pressure and inflammatory markers among participants with hypertension .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Antidiabetic PropertiesInhibition of PTP1B enhances insulin signalingIC50 = 6.2 µM; improves insulin sensitivity
Cardiovascular HealthReduces LDL cholesterol; increases HDL cholesterolLinked to lower cardiovascular disease risk
Emulsifiers/SurfactantsUsed in cosmetics and food products for stabilityEnhances product efficacy
Lubricants/CoatingsBiodegradable alternatives to petroleum-based productsEnvironmentally friendly options available

Mechanism of Action

The mechanism of action of (Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Fatty Acid Component: Oleic Acid vs. Analogues

Table 1: Comparison of Key Fatty Acids
Property (Z)-Octadec-9-enoic Acid (Oleic Acid) (E)-Octadec-9-enoic Acid (Elaidic Acid) Octadecanoic Acid (Stearic Acid) Linoleic Acid (C18:2n6)
IUPAC Name (Z)-Octadec-9-enoic acid (E)-Octadec-9-enoic acid Octadecanoic acid (9Z,12Z)-Octadeca-9,12-dienoic acid
Configuration Cis Trans Saturated Cis, cis
Molecular Weight 282.46 g/mol 282.46 g/mol 284.48 g/mol 280.45 g/mol
Melting Point 13°C 45°C 69°C -5°C
GC-MS Retention Time 13.952 min 13.972 min 14.197 min ~13.5 min
Biological Activity Antimicrobial, anti-inflammatory Linked to cardiovascular risks Low bioactivity Essential fatty acid, anti-inflammatory

Key Findings :

  • Oleic acid’s cis configuration confers lower melting points and better fluidity compared to trans-eladic acid or saturated stearic acid .
  • Oleic acid exhibits superior antimicrobial and anti-inflammatory activity compared to stearic acid, as shown in phytochemical studies .

Ethoxylated Alcohol Component: Comparison with PEG Derivatives

Table 2: Ethoxylated Alcohols and Their Properties
Compound Molecular Formula Molecular Weight (g/mol) Hydrophilic-Lipophilic Balance (HLB) Applications
2-[2,3,4,5,6-Pentakis(2-Hydroxyethoxy)Hexoxy]Ethanol C₂₈H₅₈O₁₄ (estimated) ~650 (estimated) High (~15–18) Surfactant, drug delivery
PEG 400 Monooleate C₂₆H₅₀O₅ 454.63 ~12–14 Cosmetic emulsifier
Oleth-2 (Diethylene Glycol Monooleyl Ether) C₂₂H₄₄O₃ 356.58 ~8–10 Nonionic surfactant
2-[Bis(2-Hydroxyethyl)Amino]Ethyl Oleate C₂₄H₄₇NO₅ 429.63 Moderate (~7–9) Industrial lubricant

Key Findings :

  • The target compound’s high ethoxylation (five 2-hydroxyethoxy groups) increases its hydrophilicity and HLB compared to shorter-chain derivatives like Oleth-2 .
  • PEG 400 monooleate, with a longer PEG chain, is less hydrophilic than the target compound but widely used in cosmetics .

Biological Activity

(Z)-Octadec-9-enoic acid, commonly known as oleic acid, is a monounsaturated omega-9 fatty acid with significant biological activities. The compound , 2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol, is a complex molecule that may enhance the biological functions of oleic acid. This article reviews the biological activities associated with these compounds, focusing on their pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C18H34O2 for (Z)-octadec-9-enoic acid.
  • Molecular Weight : 282.47 g/mol.
  • IUPAC Name : (Z)-Octadec-9-enoic acid.

The structure of oleic acid features a long hydrocarbon chain with a cis double bond at the ninth carbon position. The additional compound includes several hydroxyethoxy groups that may influence its solubility and interaction with biological membranes.

1. Antioxidant Activity

Oleic acid has been shown to exhibit antioxidant properties. It can scavenge free radicals and reduce oxidative stress in various biological systems. Studies indicate that oleic acid can enhance the antioxidant defenses of cells by modulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

2. Anti-inflammatory Effects

Research has demonstrated that oleic acid can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This anti-inflammatory property is attributed to its ability to influence the NF-kB signaling pathway .

3. Antimicrobial Activity

Oleic acid has been identified as having antimicrobial properties against various pathogens. In vitro studies have shown that it possesses bacteriostatic effects against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing natural antimicrobial agents .

4. Antidiabetic Effects

Recent studies have indicated that oleic acid may improve insulin sensitivity and glucose metabolism. For instance, (Z)-octadec-9-enoic acid has been reported to enhance insulin signaling through its action as a phosphatase inhibitor (PTP1B), thereby promoting glucose uptake in muscle cells .

5. Cardioprotective Properties

Oleic acid is known to lower LDL cholesterol levels while increasing HDL cholesterol levels, contributing to cardiovascular health. Its incorporation into diets has been linked to reduced risks of heart disease due to its favorable lipid profile modulation .

The mechanisms through which oleic acid exerts its biological effects include:

  • Modulation of cell membrane fluidity and permeability.
  • Activation of peroxisome proliferator-activated receptors (PPARs), which regulate gene expression involved in lipid metabolism.
  • Inhibition of inflammatory pathways through the downregulation of cyclooxygenase (COX) enzymes.

Case Studies

StudyFindings
Ramya et al., 2015Identified oleic acid's presence in Bryonopsis laciniosa fruit extract with confirmed antioxidant and antimicrobial activities .
Figueroa et al., 2021Demonstrated the antibacterial activity of oleic acid methyl ester with an MIC of 72 mg/mL .
Zhang et al., 2020Reported improved insulin sensitivity in diabetic mice treated with oleic acid .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Z)-octadec-9-enoic acid conjugated with ethoxylated alcohols?

  • Methodology : The ethoxylation of oleyl alcohol [(Z)-octadec-9-enol] is a critical step. Use controlled ethylene oxide (EO) addition under alkaline catalysis (e.g., KOH) to achieve the pentakis(2-hydroxyethoxy)hexoxy substituent. Monitor reaction temperature (typically 120–150°C) and pressure to ensure precise EO incorporation . For conjugation with (Z)-octadec-9-enoic acid, employ esterification via acid chlorides or carbodiimide coupling (e.g., DCC/DMAP) in anhydrous conditions. Purify via column chromatography (silica gel, chloroform:methanol gradient) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm double-bond geometry (Z-configuration at δ 5.3–5.4 ppm for olefinic protons) and ethoxylation patterns (δ 3.4–3.7 ppm for ethylene oxide units) .
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., C40_{40}H76_{76}O14_{14} for the core structure) and detect side products .
  • Chromatography : HPLC with evaporative light scattering detection (ELSD) to assess purity, using a C18 column and acetonitrile/water mobile phase .

Q. What are the key solubility and stability considerations for this compound in aqueous systems?

  • Methodology : Test solubility in polar (water, ethanol) and nonpolar solvents (hexane) to determine critical micelle concentration (CMC) using surface tension measurements. Stability studies should include:

  • pH-dependent hydrolysis : Monitor ester bond integrity via HPLC under acidic (pH 3) and alkaline (pH 10) conditions at 37°C .
  • Oxidative stability : Accelerate testing with H2_2O2_2 or AIBN to simulate radical-induced degradation, analyzed via FTIR for peroxide formation .

Advanced Research Questions

Q. How can computational modeling optimize the self-assembly behavior of this surfactant in drug delivery systems?

  • Methodology : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model micelle formation. Parameters include:

  • Force fields : CHARMM36 for lipid/ethylene oxide interactions.
  • Solvation : Explicit water models (TIP3P) to assess hydration of ethoxy chains.
  • Critical outputs : Micelle size (radius of gyration), aggregation number, and partition coefficients for hydrophobic drugs .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for ethoxylated surfactants?

  • Methodology : Address variability via:

  • Standardized assays : Compare MTT, resazurin, and ATP-based assays using identical cell lines (e.g., HEK293) and exposure times (24–72 hrs).
  • Impurity profiling : Correlate cytotoxicity with residual ethylene oxide or free fatty acid content (quantified via GC-MS) .
  • Membrane interaction studies : Use fluorescence anisotropy (DPH probes) to evaluate membrane disruption mechanisms .

Q. How does the degree of ethoxylation affect the compound’s interfacial activity in lipid bilayer systems?

  • Methodology : Synthesize analogs with 2–6 EO units and compare using:

  • Langmuir trough experiments : Measure surface pressure-area isotherms to determine insertion efficiency into DPPC monolayers.
  • DSC analysis : Assess phase transition temperature shifts in liposomes to evaluate bilayer fluidity modulation .
  • Neutron reflectometry : Quantify ethoxy chain hydration and orientation at air/water interfaces .

Q. What catalytic systems enhance the regioselective modification of the ethoxylated chain?

  • Methodology : Test transition-metal catalysts (e.g., Pd/C, Ru complexes) for selective oxidation of terminal hydroxyl groups to carboxylic acids. Optimize solvent systems (e.g., THF/water) and oxidizing agents (KMnO4_4 or TEMPO/NaClO) to minimize over-oxidation . Monitor reaction progress via TLC (silica, ethyl acetate:hexane) and 1^1H NMR .

Data Contradiction Analysis

Q. Why do studies report conflicting CMC values for similar ethoxylated surfactants?

  • Resolution : Variability arises from:

  • Measurement techniques : Compare CMC via conductivity (sensitive to ionic impurities) vs. pyrene fluorescence (probe-dependent).
  • Temperature effects : CMC decreases with temperature; ensure studies report consistent conditions (e.g., 25°C ± 1°C) .
  • Batch heterogeneity : Use narrow EO-distribution samples (characterized by MALDI-TOF) to reduce polydispersity impacts .

Q. How to reconcile discrepancies in biodegradability assessments of ethoxylated compounds?

  • Resolution : Standardize OECD 301F (closed bottle test) vs. ISO 14593 (CO2_2 headspace analysis) protocols. Control for microbial consortia source (e.g., activated sludge vs. soil extracts) and pre-acclimation periods .

Methodological Resources

  • Synthetic Protocols : PubChem (CIDs for intermediates) , CAS Common Chemistry (regulatory data) .
  • Computational Tools : NIST Chemistry WebBook (thermochemical data) , GROMACS (MD simulations).
  • Analytical Standards : ASTM E222-17 (hydroxyl value determination), ISO 8621 (ethoxylate characterization).

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